2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

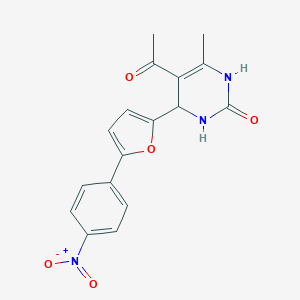

“2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide” is a chemical compound that belongs to the class of coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . This compound has been synthesized and characterized in various studies .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Molecular Structure Analysis

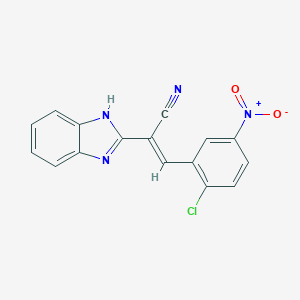

The molecule of this compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .

Chemical Reactions Analysis

The synthesized compounds were tested for their in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains and a few of them are found to be potent antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

The compound has been synthesized and its in vitro anti-inflammatory activity was evaluated. The results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor activities . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in cancer research and treatment.

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV activities . This implies that the compound could be explored for its potential use in HIV treatment.

Antibacterial and Antifungal Activity

The compound could potentially have antibacterial and antifungal properties, as these have been observed in studies on coumarin derivatives .

Anticoagulant Activity

Coumarin derivatives have been found to have anticoagulant effects . This suggests that 2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide could potentially be used in the treatment of blood clotting disorders.

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that the compound could potentially be used in the treatment of diseases related to oxidative stress.

Application in the Pharmaceutical Industry

The compound could have immense significance for the creation of new hybrid molecules in the pharmaceutical industry .

Application in the Design of Smart Materials

The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state. The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibitantimicrobial activity , and some have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood and behavior.

Mode of Action

It’s worth noting that coumarin derivatives, which this compound is a part of, have been found to inhibit bacterial dna gyrase . This enzyme is essential for bacterial DNA replication, and its inhibition can lead to the death of the bacteria.

Biochemical Pathways

The inhibition of bacterial dna gyrase can disrupt the dna replication process, leading to the cessation of bacterial growth .

Result of Action

Similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains . Some of them have also exhibited dopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity , which could potentially influence mood and behavior.

Zukünftige Richtungen

The synthesized compounds have shown significant inhibitory activity against the growth of tested bacterial strains , suggesting potential for further development as antimicrobial agents. Additionally, the wide range of biological activities exhibited by coumarins and related derivatives suggests potential for further exploration in various therapeutic applications .

Eigenschaften

IUPAC Name |

2-methyl-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11-4-2-3-5-14(11)17(20)18-13-7-8-15-12(10-13)6-9-16(19)21-15/h2-10H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWZHEDSUBVXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-oxo-2H-chromen-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B413683.png)

![5-(5-{5-chloro-2-nitro-4-methylphenyl}-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413686.png)

![4-[2-(5-{4-nitro-2-methoxyphenyl}-2-furyl)vinyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone](/img/structure/B413693.png)

![5-(5-{5-nitro-2,4-dimethylphenyl}-2-furyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B413696.png)

![2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-3-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B413697.png)

![6-(4-Chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B413699.png)

![5-amino-3-[2-(1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B413700.png)

![7'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B413701.png)

![2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413702.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B413703.png)